L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt
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Overview
Description
L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt: is a chemical compound with the molecular formula C6H13NO10P2. It is a derivative of L-aspartic acid, where the amino group is substituted with two phosphonomethyl groups, and it is present as a sodium salt. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt typically involves the reaction of L-aspartic acid with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product by the addition of sodium hydroxide. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the desired reaction conditions. The final product is purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The phosphonomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt involves its ability to chelate metal ions and inhibit specific enzymes. The phosphonomethyl groups interact with metal ions, forming stable complexes that can interfere with enzymatic activity. This chelation process is crucial for its applications in medicine and industry .
Comparison with Similar Compounds
L-Aspartic acid, N,N-bis(phosphonomethyl)-, sodium salt can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are used as chelating agents, but this compound has a different structure and specific applications.
Nitrilotriacetic acid (NTA): Similar to EDTA, NTA is another chelating agent, but it differs in its binding affinity and stability constants.
Phosphonomethylglycine (Glyphosate):
The uniqueness of this compound lies in its specific structure and the presence of two phosphonomethyl groups, which confer distinct chemical and biological properties compared to other chelating agents .
Properties
CAS No. |
71550-26-0 |
---|---|
Molecular Formula |
C6H7NNa6O10P2 |
Molecular Weight |
453.01 g/mol |
IUPAC Name |
hexasodium;(2S)-2-[bis(phosphonatomethyl)amino]butanedioate |
InChI |
InChI=1S/C6H13NO10P2.6Na/c8-5(9)1-4(6(10)11)7(2-18(12,13)14)3-19(15,16)17;;;;;;/h4H,1-3H2,(H,8,9)(H,10,11)(H2,12,13,14)(H2,15,16,17);;;;;;/q;6*+1/p-6/t4-;;;;;;/m0....../s1 |
InChI Key |
MAPUUVIZZCYEHM-OWTZBJGYSA-H |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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